Superior Polymer Yield: DDH/BCl₃ System Versus Alternative Initiation Systems in α-Methylstyrene Polymerization
In the cationic polymerization of α-methylstyrene in dichloromethane, the initiating system using 2,5-dichloro-2,5-dimethylhexane (DDH) with BCl₃ (System I) produced the highest polymer yield among four compared systems. The yield hierarchy across the temperature range of -60 to -20 °C was System II > I > IV > III, where System I (freshly prepared DDH/BCl₃) significantly outperformed System III (BCl₃ alone) and System IV (H₂O/BCl₃). This yield advantage demonstrates that DDH's bifunctional tertiary chloride structure provides more efficient initiation than BCl₃ alone or water-based initiation [1].
| Evidence Dimension | Polymer yield ranking |
|---|---|
| Target Compound Data | System I (fresh DDH/BCl₃) – yield ranking: 2nd highest among four systems |
| Comparator Or Baseline | System III (BCl₃ alone) – lowest yield; System IV (H₂O/BCl₃) – second lowest yield |
| Quantified Difference | Yield decreased with increasing temperature in the order II > I > IV > III; DDH-containing systems (I and II) both outperformed non-DDH systems |
| Conditions | α-Methylstyrene polymerization in dichloromethane, temperature interval -60 to -20 °C |
Why This Matters
For procurement in polymer synthesis, higher initiator efficiency translates directly to reduced catalyst consumption per unit of polymer produced.
- [1] Toman, L.; Pokorný, S.; Spěváček, J. Cationic polymerization of α-methylstyrene in dichloromethane initiated with system 2,5-dichloro-2,5-dimethylhexane-BCl₃. I. Molecular weight distribution and stereoregularity of poly(α-methylstyrene). Journal of Polymer Science Part A: Polymer Chemistry, 1989. View Source
